2-(1-Fluoro-2-methylpropan-2-yl)-2-[1-(4-fluorophenoxy)ethyl]oxirane
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Overview
Description
2-(1-Fluoro-2-methylpropan-2-yl)-2-[1-(4-fluorophenoxy)ethyl]oxirane is a synthetic organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Fluoro-2-methylpropan-2-yl)-2-[1-(4-fluorophenoxy)ethyl]oxirane typically involves the reaction of appropriate precursors under controlled conditions. One common method is the epoxidation of an alkene precursor using a peracid such as m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products. The use of automated systems and real-time monitoring ensures consistent quality and safety.
Chemical Reactions Analysis
Types of Reactions
2-(1-Fluoro-2-methylpropan-2-yl)-2-[1-(4-fluorophenoxy)ethyl]oxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxide ring to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while nucleophilic substitution can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Fluoro-2-methylpropan-2-yl)-2-[1-(4-fluorophenoxy)ethyl]oxirane involves its interaction with specific molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins, DNA, and other biomolecules. This reactivity underlies its biological effects and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Fluoro-2-methylpropan-2-yl)-2-[1-(4-chlorophenoxy)ethyl]oxirane
- 2-(1-Fluoro-2-methylpropan-2-yl)-2-[1-(4-bromophenoxy)ethyl]oxirane
- 2-(1-Fluoro-2-methylpropan-2-yl)-2-[1-(4-methylphenoxy)ethyl]oxirane
Uniqueness
Compared to similar compounds, 2-(1-Fluoro-2-methylpropan-2-yl)-2-[1-(4-fluorophenoxy)ethyl]oxirane may exhibit unique reactivity and selectivity due to the presence of the fluorine atoms. Fluorine can influence the electronic properties and steric interactions, leading to distinct chemical behavior and biological activity.
Properties
CAS No. |
92781-34-5 |
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Molecular Formula |
C14H18F2O2 |
Molecular Weight |
256.29 g/mol |
IUPAC Name |
2-(1-fluoro-2-methylpropan-2-yl)-2-[1-(4-fluorophenoxy)ethyl]oxirane |
InChI |
InChI=1S/C14H18F2O2/c1-10(14(9-17-14)13(2,3)8-15)18-12-6-4-11(16)5-7-12/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
VKOIUFIFHBDUOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CO1)C(C)(C)CF)OC2=CC=C(C=C2)F |
Origin of Product |
United States |
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